molecular formula C19H14N2O5 B4070116 methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate

methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate

Cat. No. B4070116
M. Wt: 350.3 g/mol
InChI Key: MRDUISPJMOLDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate, also known as MACB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, apoptosis induction, and cell cycle arrest. methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has also been shown to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases.

Advantages and Limitations for Lab Experiments

Methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has several advantages for use in lab experiments, including its high purity and stability, its easy synthesis method, and its potential for use in a wide range of applications. However, methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate also has some limitations, including its low solubility in water, which can limit its use in certain experiments, and its potential toxicity, which requires careful handling and disposal.

Future Directions

For research on methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate include the development of novel derivatives, the exploration of new applications, and the investigation of its mechanism of action at the molecular level.

Scientific Research Applications

Methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been shown to exhibit anticancer, antitumor, and antiviral activities. In material science, methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In environmental science, methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-19(22)11-4-2-10(3-5-11)17-12-6-15-16(25-9-24-15)7-14(12)26-18(21)13(17)8-20/h2-7,17H,9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUISPJMOLDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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